molecular formula C11H18N4 B3121845 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine CAS No. 295349-69-8

6-(4-Ethylpiperazin-1-yl)pyridin-3-amine

Numéro de catalogue B3121845
Numéro CAS: 295349-69-8
Poids moléculaire: 206.29 g/mol
Clé InChI: TUBDKBIRGSSPNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“6-(4-Ethylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C11H18N4 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “6-(4-Ethylpiperazin-1-yl)pyridin-3-amine” is 206.29 . The exact structure would require more specific information such as NMR or X-ray crystallography data, which is not available in the sources I found.


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Applications De Recherche Scientifique

Anticancer Activities

6-(4-Ethylpiperazin-1-yl)pyridin-3-amine and its derivatives have been explored for their potential anticancer activities. A study by Demirci and Demirbas (2019) synthesized Mannich bases from a leading compound related to 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine, which showed moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).

Histamine Receptor Ligands

Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines, including a compound structurally similar to 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine. These compounds were synthesized as ligands of the histamine H4 receptor and demonstrated potential as anti-inflammatory agents and in pain models (Altenbach et al., 2008).

Anti-Tubercular Evaluation

Vavaiya et al. (2022) investigated nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, which include derivatives of 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine. These compounds were evaluated for their antitubercular activity, with some showing potent effects against Mycobacterium tuberculosis (Vavaiya et al., 2022).

Analgesic Properties

Karczmarzyk and Malinka (2008) characterized analgesic isothiazolopyridines of Mannich base type, including derivatives of 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine, providing insights into their potential as pain-relieving agents (Karczmarzyk & Malinka, 2008).

Antimicrobial Activities

Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. These compounds, related to 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine, showed good or moderate antimicrobial activity (Bayrak et al., 2009).

Lipoxygenase Inhibition

Asghari et al. (2016) synthesized derivatives of 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine and evaluated them as potential inhibitors of 15-lipoxygenase, an enzyme involved in the biosynthesis of proinflammatory mediators. The compounds showed promising inhibition of 15-lipoxygenase (Asghari et al., 2016).

Safety and Hazards

The safety and hazards of “6-(4-Ethylpiperazin-1-yl)pyridin-3-amine” are not well documented. It’s important to handle all chemical compounds with care and use appropriate safety measures .

Propriétés

IUPAC Name

6-(4-ethylpiperazin-1-yl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBDKBIRGSSPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethylpiperazin-1-yl)pyridin-3-amine

Synthesis routes and methods I

Procedure details

A suspension of 1-ethyl-4-(5-nitro-pyridin-2-yl)-piperazine (1.4 g) and Raney-Nickel (140 mg) in MeOH (30 mL) is stirred for 10 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1) to afford the title compound as a purple oil: ESI-MS: 207.1 [MH]+; TLC: Rf=0.26 (DCM/MeOH/NH3aq, 94:5:1).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2.47 g (10 mmol) 1-ethyl-4-(5-nitro-pyridin-2-yl)-piperazine and 0.247 g Pd/C (10%) in 25 ml methanol was treated with 1 bar hydrogen at room temperature for 2 h. After filtration the mixture was evaporated to dryness to yield 2.12 g (98%) of the title compound as colorless solid. (m/e): 207.3 (MH+; 100%).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.247 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 6
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.